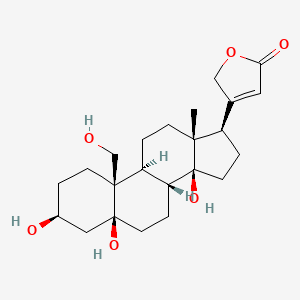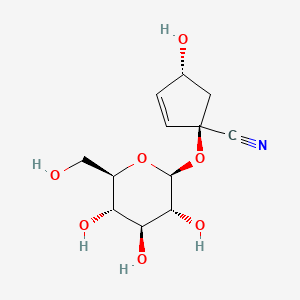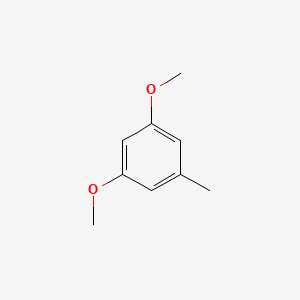
3,5-Dimethoxytoluene
概要
説明
3,5-Dimethoxytoluene (3,5-DMT) is an organic compound belonging to the class of aromatic hydrocarbons. It is a colorless liquid with a sweet, floral odor and a boiling point of 248°C. 3,5-DMT is used in a variety of scientific applications, including synthesis, research, and laboratory experiments.
科学的研究の応用
1. Role in Rose Scent Composition
3,5-Dimethoxytoluene (DMT) is identified as a characteristic scent compound in specific roses such as Rosa x hybrida cv. 'Yves Piaget'. Research indicates a positive correlation between the expression levels of two key genes, PAR and OOMT2, and the emission of DMT, demonstrating its significant contribution to the floral scent composition (Chen et al., 2015).
2. In Organic Synthesis
DMT has been utilized in organic synthesis, particularly in the total synthesis of complex molecules. For instance, it served as a starting material in the copper-catalyzed intermolecular [5+2] homodimerization of hydroxy p-quinone, leading to the synthesis of (-)-perezoperezone (Long et al., 2019).
3. In Traditional Chinese Medicine
DMT is one of the major volatile constituents identified in traditional Chinese medicine preparations like Asari Radix et Rhizoma. Its presence and concentration in various tissues and fluids were studied using advanced techniques like headspace-solid phase microextraction-gas chromatography-mass spectrometry (Zhang et al., 2016).
4. Insecticidal Properties
Research on Asarum heterotropoides, a plant used in traditional medicine, revealed that DMT, among other compounds, exhibited significant toxic and repellent effects against certain insect species. This finding highlights its potential in developing natural insecticides (Wang et al., 2018).
5. Cytotoxicity Evaluation
DMT was used in the synthesis of amorfrutins A and B, compounds that showed cytotoxicity and selective cytotoxicity against human tumor cell lines, suggesting its utility in cancer research (Brandes et al., 2020).
6. In Analytical Chemistry
DMT derivatives have been employed in analytical chemistry, particularly in the development of molecularly imprinted sensors for the selective detection of specific compounds in complex matrices, demonstrating its versatility in analytical applications (Capoferri et al., 2017).
7. As A Component in Floral Volatiles
The presence of DMT in the floral volatiles of various stone fruit crops like apricot and peach was studied, highlighting its role in plant-pollinator interactions and suggesting its potential application in enhancing pollination in agricultural settings (El-Sayed et al., 2018).
Safety and Hazards
作用機序
3,5-Dimethoxytoluene is a methoxylated phenolic derivative that plays a significant role in the scent profile of many rose varieties . This article aims to provide a comprehensive overview of the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the result of its action, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound is synthesized from orcinol through two successive methylation reactions . These reactions are catalyzed by O-methyltransferases , enzymes that transfer a methyl group from S-adenosyl methionine to their substrate.
Biochemical Pathways
The biosynthesis of this compound involves the methylation of orcinol, a process catalyzed by O-methyltransferases . This pathway leads to the production of this compound, a major scent component in many hybrid roses .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a scent compound. It contributes to the characteristic “tea aroma” scent of many rose varieties . .
生化学分析
Biochemical Properties
3,5-Dimethoxytoluene plays a significant role in biochemical reactions, particularly in the biosynthesis of floral scents. It is synthesized from orcinol through two successive methylation reactions catalyzed by O-methyltransferases . These enzymes, specifically orcinol O-methyltransferases, facilitate the methylation of precursor molecules to produce this compound . The interaction between this compound and these enzymes is crucial for the formation of this compound in rose petals.
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. Its role in floral scent production suggests that it may influence cell signaling pathways related to scent biosynthesis. The presence of this compound in rose petals indicates its involvement in the regulation of gene expression related to scent production
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with O-methyltransferases. These enzymes catalyze the methylation of orcinol to produce this compound . The binding of this compound to these enzymes is essential for its biosynthesis. Additionally, the compound may influence gene expression related to scent production, although specific mechanisms remain to be fully understood.
Metabolic Pathways
This compound is involved in the metabolic pathway of floral scent biosynthesis. It is synthesized from orcinol through the action of O-methyltransferases . These enzymes play a critical role in the methylation process, leading to the formation of this compound. The interaction between this compound and these enzymes is essential for its production and subsequent involvement in metabolic pathways.
特性
IUPAC Name |
1,3-dimethoxy-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-4-8(10-2)6-9(5-7)11-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZBLVRXRWHLFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063339 | |
| Record name | 3,5-Dimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4179-19-5 | |
| Record name | 3,5-Dimethoxytoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4179-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxytoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004179195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethoxytoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3-dimethoxy-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Dimethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
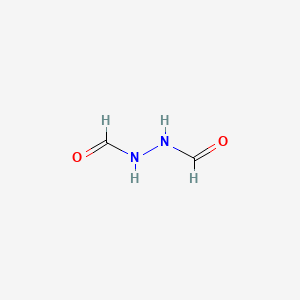
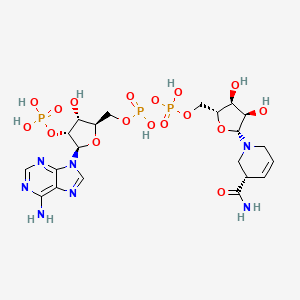
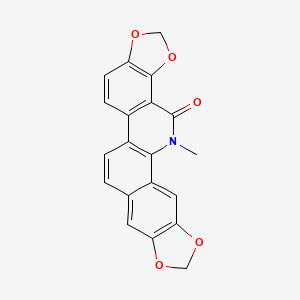
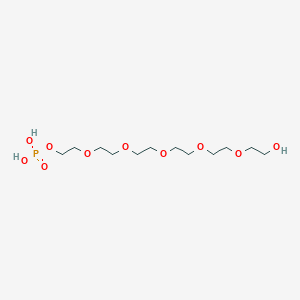
![L-[(N-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B1218857.png)
![6-{4-[Hydroxy-(4-nitro-phenoxy)-phosphoryl]-butyrylamino}-hexanoic acid](/img/structure/B1218860.png)
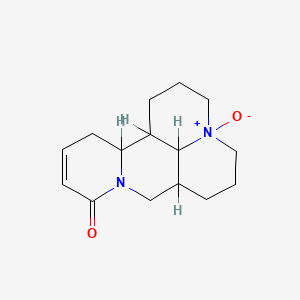
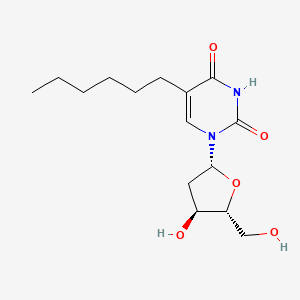
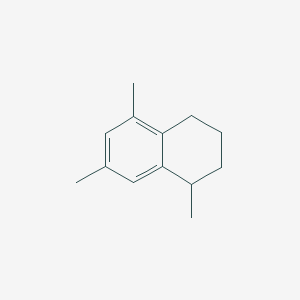
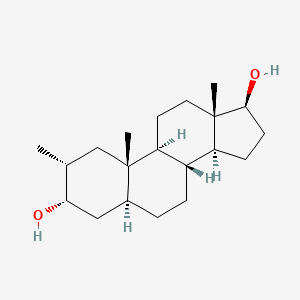
![3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1218873.png)

